N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, with a focus on the reactants, products, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The compound belongs to a class of chemicals that have been extensively studied for their utility in synthesizing novel heterocyclic compounds. For instance, Bakhite et al. (2005) elaborated on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, which are crucial for developing pharmaceuticals and materials with unique properties. These compounds are synthesized from precursors similar to the given chemical, showcasing its relevance in constructing complex molecular frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity
Compounds structurally related to N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide have been investigated for their potential antimicrobial properties. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) explored the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, highlighting the importance of such compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-3-20-12-6-7-24-15(12)14(21)13(17(20)23)16(22)19-11-8-10(18)5-4-9(11)2/h4-8,21H,3H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZHKAFKLLGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)C)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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